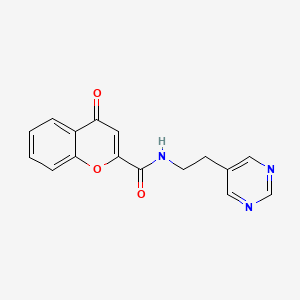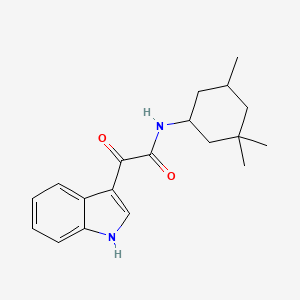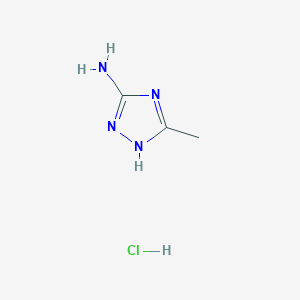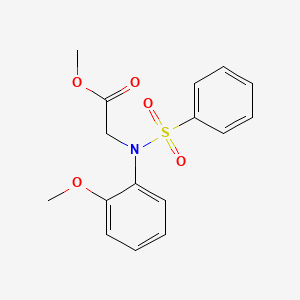
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide, also known as PEC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEC is a chromene-based compound that belongs to the class of small molecules known as kinase inhibitors.
Mecanismo De Acción
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide acts as a kinase inhibitor by binding to the ATP-binding site of the target kinase, thereby preventing its activity. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to play a critical role in cancer cell proliferation and survival. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Biochemical and Physiological Effects:
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of kinase activity, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokine production. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to inhibit the activation of microglia in the brain, which may have therapeutic implications for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is its potent kinase inhibitory activity, which makes it a promising candidate for the development of novel cancer therapeutics. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to have anti-inflammatory and neuroprotective properties, which may have therapeutic implications for a range of diseases. However, one of the limitations of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide. One area of research is the development of more potent and selective kinase inhibitors based on the structure of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide. Another area of research is the investigation of the anti-inflammatory and neuroprotective properties of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide, which may have therapeutic implications for a range of diseases. Additionally, the development of novel drug delivery systems for 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide may improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide begins with the reaction of 4-hydroxycoumarin and 2-bromoethyl pyrimidine, which results in the formation of 4-(2-pyrimidin-5-ylethoxy)coumarin. This intermediate compound is then subjected to a series of reactions, including acetylation, cyclization, and deacetylation, to yield the final product, 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide.
Aplicaciones Científicas De Investigación
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to play a critical role in cancer cell proliferation and survival. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
In addition to cancer research, 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been studied for its anti-inflammatory and neuroprotective properties. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia in the brain, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-oxo-N-(2-pyrimidin-5-ylethyl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-13-7-15(22-14-4-2-1-3-12(13)14)16(21)19-6-5-11-8-17-10-18-9-11/h1-4,7-10H,5-6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEFHXRDWGWOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrimidine-5-carboxamide](/img/structure/B2908750.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide](/img/structure/B2908754.png)




![3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2908764.png)

![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2908766.png)
![2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)ethyl acetate](/img/structure/B2908767.png)